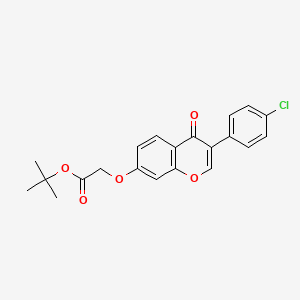

tert-butyl 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate is a chemical compound used in scientific research. It is a synthetic derivative of flavones and has been found to possess various biological activities.

Scientific Research Applications

Synthesis and Characterization

Compounds similar to tert-butyl 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate have been synthesized and characterized to understand their structural and thermal properties. For example, the synthesis, spectral characterization, and thermal behavior of tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate provide insights into the synthetic methods and the potential for high energy density materials (Kalaivani, Malarvizhi, & Nethaji, 2012).

Electrochemical Studies

Electrochemical studies on compounds with tert-butyl groups, such as the electrochemical study of stable N-alkoxyarylaminyl radicals, offer understanding into their reversible electrochemical properties. These studies are crucial for developing materials with specific electrochemical behaviors (Miura & Muranaka, 2006).

Antioxidant Properties

Research into the electrochemical oxidation of antioxidants like tert-butylhydroquinone and tert-butyl-4-hydroxyanisole highlights the significance of tert-butyl compounds in studying antioxidant mechanisms and their potential applications in protecting against oxidative stress (Michalkiewicz, Mechanik, & Malyszko, 2004).

Polymer and Material Science

The development of processable and multichromic polymers, such as those derived from bis-3-hexylthiophene substituted 4-tert-butylphenyl quinoxaline, demonstrates the role of tert-butyl compounds in creating advanced materials with specific optical and electrochemical properties (Ozyurt, Gunbas, Durmus, & Toppare, 2008).

Catalysis and Reaction Mechanisms

Tert-butyl compounds are also explored in catalysis and reaction mechanisms, such as in iridium-catalyzed alpha-alkylation of acetates with primary alcohols and diols. These studies are vital for developing new synthetic pathways and understanding the role of tert-butyl groups in catalytic processes (Iuchi, Obora, & Ishii, 2010).

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which share structural similarities with this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell signaling, immune response, and metabolic regulation .

Mode of Action

The presence of the tert-butoxycarbonyl group suggests that it may undergo certain chemical transformations . This group has been used in synthetic organic chemistry for the direct introduction into a variety of organic compounds . The interaction of this compound with its targets could result in changes at the molecular level, potentially altering the function or activity of the target.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to be involved in a wide range of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The compound could potentially affect similar pathways, leading to downstream effects on cellular functions and processes.

Result of Action

Indole derivatives, which share structural similarities with this compound, have been found to exhibit a wide range of biological activities . These activities suggest that the compound could potentially have similar effects at the molecular and cellular levels.

properties

IUPAC Name |

tert-butyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClO5/c1-21(2,3)27-19(23)12-25-15-8-9-16-18(10-15)26-11-17(20(16)24)13-4-6-14(22)7-5-13/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETNCDAROAPTAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-methylthiophen-2-yl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B2989912.png)

![3-Methyl-4-[(4-morpholin-4-ylphenyl)diazenyl]-1-phenylpyrazol-5-ol](/img/structure/B2989913.png)

![N-[(4-Chlorophenyl)-cyanomethyl]-1-[(4-chlorophenyl)methyl]cyclopropane-1-carboxamide](/img/structure/B2989917.png)

![methyl 2-(4-((2-((2,3-dihydro-1H-inden-1-yl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate](/img/structure/B2989918.png)

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2989920.png)

![2-[[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2989924.png)

![2,4,8-Trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2989927.png)

![(Z)-ethyl 2-(2-((3,5-dichlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2989929.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2989932.png)

![4-Ethyl-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2989934.png)